N-(2-fluorophenyl)cyclopentanecarboxamide
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Overview
Description
N-(2-fluorophenyl)cyclopentanecarboxamide is an organic compound with the molecular formula C12H14FNO It is characterized by the presence of a fluorophenyl group attached to a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)cyclopentanecarboxamide typically involves the reaction of 2-fluoroaniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)cyclopentanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)cyclopentanecarboxamide
- N-(2-chlorophenyl)cyclopentanecarboxamide
- N-(2-bromophenyl)cyclopentanecarboxamide
Uniqueness
N-(2-fluorophenyl)cyclopentanecarboxamide is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This fluorine atom significantly influences the compound’s chemical reactivity and biological activity, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C12H14FNO |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
N-(2-fluorophenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H14FNO/c13-10-7-3-4-8-11(10)14-12(15)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15) |
InChI Key |
BILOBPFKHTWHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2F |
solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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